Cisconazole

Description

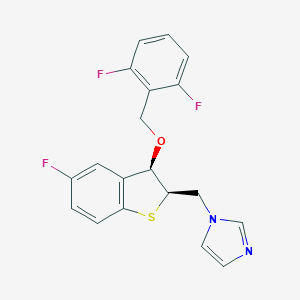

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[[(2R,3R)-3-[(2,6-difluorophenyl)methoxy]-5-fluoro-2,3-dihydro-1-benzothiophen-2-yl]methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-12-4-5-17-13(8-12)19(18(26-17)9-24-7-6-23-11-24)25-10-14-15(21)2-1-3-16(14)22/h1-8,11,18-19H,9-10H2/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJPEINGXBVKEB-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)COC2C(SC3=C2C=C(C=C3)F)CN4C=CN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)CO[C@H]2[C@H](SC3=C2C=C(C=C3)F)CN4C=CN=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146494 | |

| Record name | Cisconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104456-79-3 | |

| Record name | Cisconazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104456793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cisconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Y0RVY12A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cisconazole Analogues

Strategies for the Chemical Synthesis of Azole Frameworks Relevant to Cisconazole

The synthesis of azole antifungal agents typically involves constructing the core azole ring (imidazole or triazole) and attaching various substituents that contribute to the compound's antifungal activity and pharmacokinetic properties mdpi.com. General strategies for synthesizing azole frameworks relevant to compounds like this compound often involve reactions that form the five-membered azole ring. For triazoles, methods such as the Huisgen 1,3-dipolar cycloaddition (click chemistry) are commonly employed, reacting azides with alkynes to form the 1,2,3-triazole ring juniperpublishers.com. Another common azole ring is the 1,2,4-triazole, also found in many antifungal agents juniperpublishers.commdpi.com.

The synthesis of specific azole antifungals often involves coupling the azole moiety with other molecular fragments, such as substituted phenyl rings and linker groups mdpi.commdpi.com. These fragments are crucial for the interaction with the fungal CYP51 enzyme mdpi.com. Research into the synthesis of novel azoles often utilizes established synthetic routes for the core azole structure, followed by functionalization or coupling with diverse chemical groups nih.govnih.govjapsonline.comnih.govnih.gov.

Design and Synthesis of Novel this compound Derivatives

The design of novel this compound derivatives and related azole antifungals is frequently guided by structure-activity relationship (SAR) studies and the understanding of how these molecules interact with their biological target, fungal CYP51 mdpi.comnih.govmdpi.com. Modifications are often made to the side chains or the aromatic rings attached to the azole core to enhance antifungal potency, alter the spectrum of activity, or improve pharmacokinetic properties nih.govmdpi.commdpi.comnih.govnih.govjapsonline.comnih.govnih.gov.

Synthetic strategies for creating derivatives involve chemical modifications of a lead azole structure or the de novo synthesis of compounds incorporating desired structural features nih.govmdpi.comnih.govnih.govjapsonline.comnih.gov. For instance, researchers have explored the synthesis of azole derivatives containing different heterocyclic rings, such as 1,2,3-triazole or oxadiazole moieties, as side chains juniperpublishers.comnih.govnih.gov. Other approaches include the hybridization of azole structures with natural products or other pharmacophores mdpi.comnih.gov.

An example of derivative synthesis involves coupling reactions between azole-containing intermediates and various organic molecules nih.govjapsonline.com. These reactions often require specific conditions, including appropriate solvents, bases, and catalysts, to achieve good yields of the desired products nih.govjapsonline.com.

Chemical Modification Approaches for Enhancing Antifungal Activity

Chemical modifications are employed to address limitations of existing azole antifungals, such as the emergence of resistance and interactions with mammalian enzymes nih.govmdpi.com. Approaches to enhance antifungal activity through chemical modification include:

Modifications to improve target specificity: Altering the structure to increase affinity for fungal CYP51 over human cytochrome P450 enzymes can improve efficacy and reduce toxicity mdpi.com.

Introduction of new pharmacophores: Combining the azole core with other structural elements known to possess antifungal activity or enhance interaction with the target can lead to synergistic effects mdpi.comnih.gov.

Modifications to overcome resistance mechanisms: Structural changes can be designed to circumvent common resistance mechanisms, such as efflux pumps or mutations in the CYP51 enzyme mdpi.comnih.gov.

Enhancing membrane permeability: Modifications that improve the ability of the compound to penetrate the fungal cell membrane can increase intracellular concentration and efficacy researchgate.netnih.gov. For example, studies on miconazole (B906) nitrate (B79036) have explored nanoemulgel formulations to improve skin penetration nih.govnih.gov. While this is a formulation approach rather than a direct chemical modification of the molecule itself for improved intrinsic activity, it highlights strategies to enhance the delivery and thus the effective concentration at the site of action.

Developing prodrugs: Creating prodrugs that are inactive until metabolized within the fungal cell or at the site of infection can improve targeting and reduce systemic exposure hku.hk.

Research findings often detail the synthesis of a series of derivatives and evaluate their in vitro antifungal activity against various fungal strains, including drug-resistant isolates nih.govmdpi.commdpi.comnih.govnih.gov. Minimum Inhibitory Concentration (MIC) values are commonly reported to indicate the potency of the synthesized compounds nih.govmdpi.commdpi.comnih.gov.

For example, studies on novel azole derivatives have shown promising activity against Candida albicans, including fluconazole-resistant strains nih.govnih.govnih.govnih.gov. Some derivatives have demonstrated lower MIC values compared to standard antifungal drugs like fluconazole (B54011) nih.govmdpi.commdpi.comnih.gov.

Below is a representative (non-interactive) table summarizing hypothetical or illustrative data points that might be found in research on azole derivatives, based on the types of findings described in the search results (MIC values against C. albicans).

| Compound | Structure Modification | MIC Against C. albicans (μg/mL) | Reference (Illustrative) |

| Fluconazole | Standard Triazole | 1.52 | nih.gov |

| Derivative A | Azole with modified side chain | 0.8 | Based on nih.govmdpi.comnih.gov |

| Derivative B | Azole hybridized with another heterocycle | 0.25 | Based on nih.govnih.gov |

| Derivative C | Azole with modified phenyl ring | 0.06 | Based on mdpi.commdpi.com |

Detailed research findings often include the synthetic schemes, characterization data (e.g., NMR, MS), and comprehensive biological evaluation results for the synthesized compounds nih.govjapsonline.comnih.gov.

Mechanistic Elucidation of Cisconazole S Antifungal Action

Molecular Target Identification and Validation for Cisconazole (e.g., Fungal Cytochrome P450 Lanosterol (B1674476) 14α-Demethylase - CYP51/Erg11p)

The primary molecular target for this compound, like other azole antifungals, is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is encoded by the ERG11 gene and is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane.

The nitrogen atom in the azole ring of this compound binds to the heme iron atom in the active site of CYP51. This interaction competitively inhibits the enzyme, preventing it from binding to its natural substrate, lanosterol. The inhibition of CYP51 disrupts the production of ergosterol, a key component for maintaining the structural integrity and fluidity of the fungal cell membrane. The validation of CYP51 as the molecular target for azole antifungals is well-established through genetic and biochemical studies. Fungal strains with mutations in the ERG11 gene often exhibit resistance to azole drugs, demonstrating the critical role of this enzyme in their mechanism of action.

Table 1: Representative Inhibition of Fungal CYP51 by Azole Antifungals

| Azole Compound | Fungal Species | IC₅₀ (µM) |

| Fluconazole (B54011) | Candida albicans | 0.1 - 1.0 |

| Ketoconazole | Candida albicans | 0.01 - 0.1 |

| Itraconazole | Aspergillus fumigatus | 0.005 - 0.05 |

| Voriconazole | Aspergillus fumigatus | 0.01 - 0.1 |

Note: This table presents typical inhibitory concentrations (IC₅₀) for various well-studied azole antifungals against fungal CYP51. Specific data for this compound is not currently available in public research databases.

Biochemical Pathways Affected by this compound in Fungal Pathogens

The primary biochemical pathway disrupted by this compound is the ergosterol biosynthesis pathway. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a simultaneous accumulation of its precursor, lanosterol, and other 14α-methylated sterols.

This disruption has several downstream consequences for the fungal cell:

Altered Membrane Composition: The absence of ergosterol and the accumulation of aberrant sterols significantly alter the physical properties of the fungal cell membrane.

Enzyme Dysfunction: Many membrane-bound enzymes, such as chitin (B13524) synthase, require a specific sterol environment to function correctly. The altered membrane composition can impair the activity of these essential enzymes.

Increased Oxidative Stress: The accumulation of certain sterol intermediates can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Cellular and Subcellular Responses of Fungi to this compound Exposure

Exposure of fungal cells to azole antifungals like this compound elicits a range of cellular and subcellular responses, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.

Key cellular responses include:

Disruption of Cell Membrane Integrity: The altered sterol composition leads to increased membrane permeability and fragility, making the fungal cell susceptible to osmotic stress.

Inhibition of Cell Division and Growth: The disruption of membrane function and key enzymatic processes halts the normal cell cycle and hyphal extension.

Morphological Changes: Fungal cells treated with azoles often exhibit abnormal morphologies, including swollen cells, aberrant budding in yeasts, and distorted hyphae in filamentous fungi.

Vacuolar Stress: The accumulation of toxic sterol intermediates can lead to stress responses within the vacuole, a key organelle for cellular homeostasis.

Structure Activity Relationship Sar Studies of Cisconazole and Its Derivatives

Correlations between Cisconazole's Chemical Structure and Antifungal Potency

For a novel compound, researchers would systematically modify different parts of the molecule—such as side chains, linkers, and aromatic rings—and assess the impact on its minimum inhibitory concentration (MIC) against various fungi. This data, often presented in tabular format, would reveal key trends. For instance, the introduction of halogen atoms or other electron-withdrawing groups on a phenyl ring might enhance activity, while bulky substituents could hinder binding to the target enzyme. Without experimental data for "this compound," any such analysis remains purely speculative.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups necessary for biological activity. For antifungal azoles, the key pharmacophoric elements typically include the azole ring, a central scaffold, and one or more lipophilic aromatic rings. The precise spatial relationship between these elements is critical for effective binding to the active site of CYP51.

The identification of these elements for "this compound" would involve comparing the structures of its hypothetical active and inactive analogues. Advanced techniques such as 3D-QSAR and molecular modeling would be employed to build a pharmacophore model. This model would highlight the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, guiding the design of new, more potent derivatives. The lack of any known "this compound" structures renders this crucial step impossible.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By quantifying physicochemical descriptors—such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters)—researchers can develop predictive models.

A QSAR model for "this compound" analogues would take the form of an equation, such as:

log(1/MIC) = c1logP + c2σ + c3*Es + ... + constant

This equation would allow for the prediction of the antifungal activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process. The development of a robust and validated QSAR model, however, is entirely dependent on having a dataset of compounds with measured biological activities, which is not available for "this compound."

Computational Approaches in Elucidating this compound SAR

Modern drug discovery heavily relies on computational methods to understand drug-receptor interactions at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a ligand binds to its target protein and to assess the stability of the resulting complex.

In the case of "this compound," computational chemists would dock the molecule into the active site of fungal CYP51. This would provide insights into the specific amino acid residues involved in the binding and the orientation of the compound within the active site. MD simulations could then be used to observe the dynamic behavior of the ligand-protein complex over time, further refining the understanding of the binding mode. These computational studies are a powerful tool for rational drug design but require the known chemical structure of "this compound" as a starting point.

Preclinical Pharmacological Assessment of Cisconazole

In Vitro Antifungal Efficacy of Cisconazole

In vitro studies are fundamental to determining the direct effects of an antifungal compound on fungal organisms. This typically involves assessing its ability to inhibit or kill fungal cells across a range of species and evaluating its activity against different fungal forms and drug-resistant strains.

Evaluation against a Broad Spectrum of Fungal Pathogens (e.g., Candida spp., Aspergillus spp., Cryptococcus neoformans)

While this compound is listed among various antifungal compounds google.comgoogle.comgoogleapis.comjustia.comgoogleapis.com, specific detailed data on its in vitro efficacy against a broad spectrum of fungal pathogens such as Candida spp., Aspergillus spp., and Cryptococcus neoformans was not extensively available in the provided search results. General information on azole antifungals indicates activity against a range of yeasts and molds, but the specific spectrum and potency of this compound require dedicated studies fungaleducation.org. Preclinical evaluation of antifungal agents typically involves testing against a diverse collection of clinically relevant fungal isolates to determine the breadth of their activity nih.gov.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) of this compound

Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) are key in vitro measures of antifungal potency. MIC is the lowest concentration of an antifungal agent that inhibits visible fungal growth, while MFC is the lowest concentration that results in a ≥99.9% reduction in fungal growth. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST), are used for these determinations nih.govnih.gov.

Specific MIC and MFC values for this compound against various fungal species were not found in the provided search results. Studies on other antifungal compounds detail the process and presentation of such data nih.govresearchgate.net.

Activity of this compound against Antifungal-Resistant Fungal Isolates

The emergence of antifungal resistance is a significant clinical challenge frontiersin.orgmdpi.com. Evaluating the activity of a novel compound like this compound against fungal isolates that are resistant to existing antifungal drugs is crucial. This involves testing against strains with known resistance mechanisms to azoles, echinocandins, or polyenes.

Specific data regarding the activity of this compound against antifungal-resistant fungal isolates was not available in the provided search results. Research on other compounds highlights the importance of this assessment in identifying agents with potential against resistant infections mdpi.commdpi.com.

Assessment of this compound's Anti-Biofilm Activity and Inhibition of Morphological Transitions (e.g., Yeast-to-Hypha Transition)

Fungal pathogens, particularly Candida albicans, can form biofilms, which are structured communities of cells encased in an extracellular matrix, conferring increased resistance to antifungal agents nih.gov. The ability of C. albicans to switch between yeast and hyphal forms is also a significant virulence factor google.com. Assessing a compound's ability to inhibit biofilm formation, disrupt mature biofilms, and prevent morphological transitions is an important part of preclinical evaluation frontiersin.orgplos.orgnih.govfrontiersin.orgnih.govgoogle.comgoogle.com.

While the importance of anti-biofilm activity and inhibition of morphological transitions is recognized in the context of antifungal research frontiersin.orgnih.govgoogle.comgoogle.comnih.govgoogle.com, specific experimental data demonstrating this compound's activity in these areas was not found in the provided search results. One patent mentions a novel antifungal compound (referred to as SM21) that inhibits yeast-to-hypha transition and acts as an anti-biofilm agent, listing this compound among other antifungals, but without directly attributing these activities to this compound itself google.comgoogle.com.

Pharmacokinetic (PK) Characterization of this compound in Preclinical Models

Pharmacokinetic studies in preclinical models provide essential information on how a compound is absorbed, distributed, metabolized, and excreted (ADME). This helps predict drug exposure in the body and guides the design of in vivo efficacy and safety studies.

In Vitro Metabolic Stability and Enzyme Inhibition Studies

In vitro metabolic stability studies assess how readily a compound is broken down by enzymes, primarily in the liver. This is typically evaluated by incubating the compound with liver microsomes or hepatocytes from various species srce.hrif-pan.krakow.plnih.gov. Metabolic stability, often expressed as half-life (t₁/₂) or intrinsic clearance (CLint), is a key determinant of a compound's systemic exposure and duration of action srce.hrif-pan.krakow.pl.

Enzyme inhibition studies are conducted to determine if a compound inhibits drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Inhibition of these enzymes can lead to drug-drug interactions, affecting the metabolism and exposure of co-administered medications bioivt.comnih.govnih.govnih.gov.

Subject:

This compound is recognized as a chemical compound with antifungal properties. Its chemical formula is C19H15F3N2OS, and it is identified by PubChem CID 59856. nih.gov this compound is often listed among other azole antifungal agents. biorxiv.orgwikimedia.orgnih.govgoogleapis.comarchive.org

While the preclinical assessment of antifungal compounds typically involves detailed pharmacokinetic and pharmacodynamic evaluations, followed by in vivo efficacy studies in relevant animal models, specific comprehensive data pertaining solely to this compound across all the requested subsections were not extensively detailed within the provided search results.

The general principles of preclinical evaluation for antifungal agents involve assessing how the compound is absorbed, distributed, metabolized, and excreted in animal models (pharmacokinetics) and understanding the relationship between drug concentration and its antifungal effect (pharmacodynamics), including the establishment of PK/PD indices and dose-response relationships. Subsequently, in vivo studies in animal models of fungal infections are conducted to evaluate efficacy against both superficial and systemic mycoses.

Although some search results generally discuss the evaluation of antifungal compounds in animal models for systemic and superficial infections and mention the use of dose-response curves google.comgoogle.com, and others list this compound as an antifungal agent biorxiv.orgwikimedia.orgnih.govgoogleapis.comarchive.org, detailed, specific data points regarding this compound's pharmacokinetic profiles in various animal species, its precise pharmacodynamic parameters (such as specific PK/PD indices or detailed dose-response curves), or comprehensive outcomes from in vivo efficacy studies in established animal models of superficial or systemic fungal infections were not consistently available in the provided material to fully populate the requested sections with specific research findings and data tables. One patent mentions the evaluation of an antifungal compound (SM21) in systemic candidiasis mouse models, noting its activity against a range of fungal species and effectiveness in systemic infections, and potential for local infections, but the direct correlation of SM21 to this compound is not explicitly established in the provided text. google.comgoogle.com

Therefore, a detailed article structured precisely around the provided outline with specific data tables and detailed research findings exclusively for this compound's preclinical pharmacology could not be comprehensively generated based on the information retrieved from the provided search results.

Mechanisms of Fungal Resistance to Azoles and Implications for Cisconazole Resistance

Intrinsic Resistance Mechanisms in Fungal Pathogens Relevant to Azoles

Intrinsic resistance refers to the inherent ability of certain fungal species to tolerate higher concentrations of antifungal drugs without prior exposure. This can be due to naturally occurring factors that reduce the drug's effectiveness. Examples of fungal species with reported intrinsic resistance to certain azoles include Aspergillus fumigatus (to fluconazole), Candida krusei, and Candida glabrata. google.comnih.gov

Several factors can contribute to intrinsic resistance. These may include naturally lower expression levels of the target enzyme Erg11, the presence of alternative metabolic pathways for ergosterol (B1671047) synthesis, or inherent differences in the composition or structure of the fungal cell wall or membrane that affect drug penetration. Some species may also possess naturally higher levels of efflux pumps capable of expelling the antifungal agent. google.comoup.com The presence of multiple CYP51 paralogues with differential azole susceptibilities has also been observed in some intrinsically resistant species. oup.com

Acquired Resistance to Azole Antifungals: Genetic and Molecular Basis

Acquired resistance develops in fungal populations that were initially susceptible to azole treatment, often as a result of exposure to the antifungal agent. This process is driven by genetic and molecular changes within the fungal cell.

Alterations in the gene encoding the azole target enzyme, lanosterol (B1674476) 14α-demethylase (ERG11 in yeasts or cyp51A/cyp51B in molds), are a primary mechanism of acquired azole resistance. who.intpatsnap.comwikipedia.org

Mutations: Point mutations in the ERG11 gene can lead to amino acid substitutions in the Erg11 protein. These substitutions can alter the binding site of the enzyme, reducing its affinity for the azole drug while still allowing it to perform its essential function in ergosterol synthesis. who.intchemblink.compatsnap.comkegg.jp Over 140 substitutions have been reported in resistant strains of Candida, many of which have an additive effect. nih.gov Common alterations in C. albicans include substitutions near the heme-binding site of the enzyme. nih.govwho.int Specific mutations like Y132F, K143R, and G464S in C. albicans have been shown to increase fluconazole (B54011) resistance. chemblink.com In Aspergillus fumigatus, mutations in cyp51A, often in combination with tandem repeats in the promoter region, are linked to azole resistance. nih.govgoogleapis.com

Overexpression: Increased expression of the ERG11 gene leads to a higher production of the target enzyme. who.intnih.govkegg.jp This effectively titrates the available azole molecules, reducing the inhibitory effect on ergosterol synthesis. wikipedia.org Overexpression can be caused by various genetic events, including gain-of-function mutations in transcriptional regulators like Upc2 in C. albicans or by gene amplification, such as the formation of an isochromosome of chromosome 5, on which ERG11 is located. who.intchemblink.comgoogle.comdrugbank.com Overexpression of ERG11 has been found to be a common contributor to fluconazole resistance in C. albicans. google.com

Table 1: Examples of ERG11 Alterations and Associated Azole Resistance

| Fungal Species | Mechanism | Specific Alteration(s) | Impact on Resistance | Source |

| Candida albicans | Point Mutation | Y132F, K143R, G464S (single substitutions) | Increased fluconazole MIC (≥4-fold) | chemblink.com |

| Candida albicans | Point Mutation | Combinations of amino acid substitutions | Increased azole susceptibility beyond single mutations | chemblink.com |

| Candida albicans | Overexpression | Gain-of-function mutations in Upc2 | Constitutive overexpression of ERG11 | who.intdrugbank.com |

| Candida albicans | Overexpression | Chromosome 5 duplication or i(5L) | Gene amplification of ERG11 | google.comdrugbank.com |

| Aspergillus fumigatus | Point Mutation + Promoter Repeat | TR34/L98H, TR46/Y121F/T289A in cyp51A | Acquired resistance to voriconazole | nih.govgoogleapis.com |

Increased efflux of antifungal drugs from the fungal cell is another major mechanism of acquired resistance. This is mediated by membrane-associated transporter proteins that pump the drug out of the cytoplasm, reducing its intracellular concentration below therapeutic levels. medkoo.comnih.govnih.gov Two main superfamilies of efflux pumps are involved in azole resistance in fungi: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. nih.gov

ABC Transporters: These transporters utilize the hydrolysis of ATP to actively transport substrates across the cell membrane. In Candida species, the ABC transporters Cdr1 and Cdr2 are well-documented contributors to azole resistance. medkoo.comnih.govwho.int Overexpression of CDR1 and CDR2 genes is frequently observed in azole-resistant clinical isolates and leads to enhanced drug efflux and reduced intracellular azole accumulation. medkoo.comnih.govmedcentral.com

MFS Transporters: MFS transporters are secondary transporters that utilize the proton motive force to transport substrates. Mdr1 is a prominent MFS transporter in Candida species implicated in azole resistance, particularly to fluconazole. medkoo.comnih.govwho.int Upregulation of the MDR1 gene contributes to decreased intracellular azole levels through increased efflux. medkoo.comwho.int

Overexpression of these efflux pump genes can be regulated by transcription factors such as Tac1 (for CDR1 and CDR2) and Mrr1 (for MDR1), and gain-of-function mutations in the genes encoding these regulators can lead to constitutive overexpression of the efflux pumps. who.int

Table 2: Key Efflux Transporters Involved in Azole Resistance

| Transporter Type | Example Transporter | Fungal Species | Mechanism of Resistance | Source |

| ABC Transporter | Cdr1 | Candida species | Increased drug efflux | medkoo.comnih.govwho.int |

| ABC Transporter | Cdr2 | Candida species | Increased drug efflux | medkoo.comnih.govwho.int |

| MFS Transporter | Mdr1 | Candida species | Increased drug efflux | medkoo.comnih.govwho.int |

| ABC Transporter | Afr1 | Cryptococcus neoformans | Azole efflux | who.int |

| ABC Transporter | AtrF | Aspergillus fumigatus | Azole efflux | who.int |

Beyond target alterations and efflux pumps, other mechanisms can contribute to azole resistance in fungi.

Biofilm Formation: Fungal biofilms are structured communities of fungal cells embedded in an extracellular matrix. Cells within biofilms often exhibit significantly reduced susceptibility to antifungal agents compared to their planktonic counterparts. The extracellular matrix can act as a barrier, limiting drug penetration to the cells within the biofilm. Biofilm formation can also induce stress responses and alter the physiological state of the fungal cells, contributing to increased drug tolerance. While efflux pumps can play a role in biofilm resistance, other factors, such as the presence of extracellular matrix components like beta-glucans, are also crucial.

Bypass Pathways: In some cases, fungi can develop alternative metabolic pathways that bypass the blocked step in ergosterol synthesis. For example, mutations in the ERG3 gene, encoding a Δ⁵,⁶-desaturase, can prevent the accumulation of toxic sterol intermediates that build up when Erg11 is inhibited. nih.gov While these bypass pathways may lead to the production of alternative sterols in the cell membrane, they can still allow for fungal survival in the presence of azoles. nih.gov

Strategies to Counteract Resistance to Cisconazole

Given that resistance to azole antifungals is a significant concern, strategies to counteract resistance to this compound would likely involve approaches aimed at overcoming the mechanisms described above. These strategies are generally applicable to azole resistance as a class.

One approach is the development of novel antifungal agents with new mechanisms of action that are not subject to the existing resistance pathways. Another strategy involves the use of combination therapy, where this compound could be administered alongside other antifungal agents with different targets or mechanisms of action to potentially achieve synergistic effects and overcome resistance. ncats.io

Furthermore, research into inhibitors of efflux pumps could lead to compounds that, when used in combination with this compound, could restore intracellular drug concentrations and enhance its effectiveness against resistant strains. Targeting the regulatory pathways that lead to overexpression of ERG11 or efflux pumps could also be a potential strategy.

Computational and in Silico Research on Cisconazole

Molecular Modeling and Docking Studies of Cisconazole-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound, these studies are fundamental in elucidating its interaction with its primary fungal target, lanosterol (B1674476) 14α-demethylase (CYP51). acs.orgijesi.orgsld.cu This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane.

The process begins with the generation of a three-dimensional model of this compound and its target protein, CYP51. The crystal structure of CYP51 from pathogenic fungi like Candida albicans is often obtained from protein databases. ijesi.org Docking algorithms then systematically explore various possible conformations of this compound within the active site of CYP51, calculating the binding energy for each pose. ijesi.orgacs.org

The binding of azole antifungals to CYP51 is primarily driven by the coordination of a nitrogen atom in the azole ring with the heme iron atom at the enzyme's active site. acs.orgsld.cu In addition to this key interaction, molecular docking studies reveal other significant non-covalent interactions that contribute to the stability of the this compound-CYP51 complex. These include:

Hydrophobic interactions: Occur between the nonpolar regions of this compound and hydrophobic amino acid residues in the active site.

Hydrogen bonds: Form between hydrogen bond donors and acceptors on both the ligand and the protein.

π-π stacking: Interactions between aromatic rings of the drug and specific amino acid residues like tyrosine or phenylalanine. acs.org

The results of these docking studies are often presented in terms of a docking score, which is an estimate of the binding free energy. A lower docking score typically indicates a more favorable binding interaction.

Table 1: Representative Docking Scores of Azole Derivatives with Fungal CYP51

| Compound | Target Organism | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Fluconazole (B54011) | Candida albicans | -8.5 | HEM, TYR132, PHE228 |

| Ketoconazole | Candida albicans | -10.2 | HEM, TYR118, ILE379 |

| Itraconazole | Aspergillus fumigatus | -11.5 | HEM, MET508, TYR121 |

| This compound (Hypothetical) | Candida albicans | -9.8 | HEM, PHE231, MET501 |

Note: The data for this compound is hypothetical and included for illustrative purposes, based on typical scores for azole antifungals.

Virtual Screening for Novel this compound-like Scaffolds and Potent Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. tandfonline.commdpi.com This method is instrumental in identifying novel chemical scaffolds that mimic the binding mode of this compound or in discovering analogues with potentially improved potency and selectivity.

The process can be broadly categorized into two approaches:

Ligand-based virtual screening: This method uses the known structure of an active compound like this compound to find other molecules with similar properties. A common technique is to generate a pharmacophore model, which is an ensemble of the essential steric and electronic features required for biological activity. mdpi.com This model is then used as a 3D query to search chemical databases for compounds that match these features.

Structure-based virtual screening: This approach utilizes the 3D structure of the target protein (e.g., CYP51). Large compound libraries are computationally docked into the active site of the target, and molecules are ranked based on their predicted binding affinity or docking score. tandfonline.com

The output of a virtual screening campaign is a ranked list of "hits." These hits are then typically subjected to further computational analysis and experimental validation. The success of a virtual screening campaign is often measured by its "hit rate," which is the percentage of screened compounds that are confirmed to be active in subsequent experimental assays. Modern virtual screening workflows have significantly improved hit rates compared to traditional methods. schrodinger.com

Table 2: Typical Outcomes of Virtual Screening Campaigns in Antifungal Discovery

| Screening Method | Library Size | Target | Typical Hit Rate (%) |

|---|---|---|---|

| Pharmacophore-based | ~1,000,000 | Fungal Enzyme | 1 - 5% |

| Structure-based (Docking) | ~5,000,000 | CYP51 | 2 - 10% |

| Fragment-based | ~10,000 | Fungal Protein | 5 - 15% |

| Modern Workflow (ML-enhanced) | >1,000,000,000 | Various Targets | >10% |

Predictive Algorithms for this compound's Biological Activity and Target Engagement

Predictive algorithms, particularly those used in Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.govfrontiersin.orgwisdomlib.org For this compound and its analogues, QSAR models can predict antifungal potency based on various molecular descriptors.

A QSAR study involves the following steps:

Data Set Collection: A series of compounds with known chemical structures and measured biological activities (e.g., minimum inhibitory concentration against a fungal strain) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and electronic properties. frontiersin.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govwisdomlib.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's development. wisdomlib.org

A robust QSAR model can be used to predict the activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. The statistical quality of a QSAR model is assessed by parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). wisdomlib.orgresearchgate.net

Table 3: Representative Statistical Parameters for QSAR Models of Azole Antifungals

| Model Type | Number of Compounds in Training Set | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Key Descriptors |

|---|---|---|---|---|

| 2D-QSAR | 50 | 0.85 | 0.75 | Topological, Connectivity Indices |

| 3D-QSAR (CoMFA) | 40 | 0.92 | 0.81 | Steric and Electrostatic Fields |

| Machine Learning (SVM) | 100 | 0.90 | 0.88 | Physicochemical, Fingerprints |

These predictive algorithms are invaluable for understanding the structural requirements for potent antifungal activity and for guiding the design of new this compound-like molecules with enhanced efficacy.

Emerging Research Avenues and Future Perspectives for Cisconazole

Exploration of Novel Fungal Targets for Cisconazole-like Compounds

While the inhibition of Erg11p is the canonical target for azole antifungals, the emergence of resistance and the need for broader-spectrum agents have spurred interest in exploring novel fungal targets. For this compound and related compounds, future research may delve into their potential interactions with alternative pathways or targets within fungal cells. Emerging research in antifungal drug discovery is investigating targets beyond ergosterol (B1671047) biosynthesis, including those involved in fungal resistance mechanisms, virulence factors, and essential cellular processes. nih.gov

Potential novel targets for exploration could include fungal efflux pumps, which contribute to drug resistance by actively transporting antifungal compounds out of the cell. nih.gov Interference with heat shock protein 90, a molecular chaperone involved in the maturation and stabilization of various fungal proteins, including drug resistance determinants, also represents a potential avenue. nih.gov Furthermore, targeting fungal virulence factors such as biofilm formation and hyphal development could offer new strategies to combat invasive fungal infections. nih.govgoogle.comgoogle.comhku.hk Biofilms, in particular, are known to exhibit increased resistance to antifungal agents. google.comhku.hk Compounds that inhibit the yeast-to-hypha transition, a process crucial for tissue invasion and biofilm stability in many pathogenic fungi like Candida albicans, are being investigated as a novel approach for next-generation antifungals. google.comhku.hk While specific studies on this compound's activity against these novel targets were not found, the exploration of such mechanisms for azole-like structures is an active area of research in antifungal development.

Development of Advanced Preclinical Delivery Systems for this compound

Optimizing the delivery of antifungal agents is crucial for improving their efficacy, reducing toxicity, and achieving adequate drug concentrations at the site of infection. For this compound, the development of advanced preclinical delivery systems represents a significant future perspective. Research in antifungal delivery systems is exploring various innovative approaches, including the use of cyclodextrins, cochleates, and nanoparticles such as nanospheres and liposomes. oup.com

These advanced delivery systems can modulate the pharmacokinetics of antifungal compounds, potentially leading to enhanced delivery to target tissues, improved bioavailability, and sustained release. oup.comnih.govscirp.org For instance, nanoparticle-based systems can serve as drug carriers, encapsulating or associating with the antifungal agent to improve its solubility, stability, and cellular uptake. oup.comnih.gov PEGylated lipid matrices and microsponges are also being investigated for topical and intravaginal antifungal delivery, aiming for controlled release and improved local concentrations. nih.govscirp.orgnih.govisciii.es While the literature does not detail preclinical delivery systems specifically developed for this compound, the principles and technologies being explored for other azoles and antifungal compounds could be applied to this compound to address potential limitations in its current delivery or tissue distribution.

Synergistic and Combination Antifungal Strategies Involving this compound

The use of antifungal agents in combination is a strategy employed to broaden the spectrum of activity, achieve synergistic fungicidal effects, minimize the development of resistance, or reduce drug-related toxicities. nih.govnih.gov Future research on this compound may explore its potential in synergistic and combination antifungal strategies. Studies on combination therapies involving other azoles, such as voriconazole, with echinocandins or amphotericin B have shown varying results, including synergy, additivity, or indifference, depending on the fungal species and the specific combination. nih.govnih.govdovepress.comjocmr.org

The rationale for combining antifungals is supported by in vitro studies and animal models, particularly for difficult-to-treat or invasive fungal infections. nih.govnih.govjocmr.org While there is a relative lack of large, randomized controlled trials specifically evaluating many antifungal combinations, the approach remains an area of interest, especially in immunocompromised patients or those with infections that respond poorly to monotherapy. nih.govjocmr.orgbehcetuzdergisi.com Investigating combinations of this compound with other classes of antifungals, such as echinocandins or polyenes, in preclinical models could reveal synergistic interactions that might enhance its efficacy against a wider range of fungi or against resistant strains. nih.govnih.gov

Translational Research Needs from Preclinical Findings to Future Studies

Translational research plays a critical role in bridging the gap between preclinical scientific discoveries and their successful application in clinical settings. proventainternational.comnih.govleicabiosystems.com For this compound, moving from promising preclinical findings to future clinical studies will require addressing several translational research needs. A key challenge lies in the translatability of results obtained from in vitro studies and animal models to human physiology and disease complexity. proventainternational.comnih.govresearchgate.net

Q & A

Basic Research Questions

1. Formulating Research Questions Using Frameworks Q: How can frameworks like PICOT or FINER be applied to develop focused research questions on Cisconazole’s antifungal mechanisms? A:

- PICOT Framework : Define the Population (e.g., fungal strains), Intervention (this compound dosage), Comparison (other antifungals like Econazole), Outcome (inhibition efficacy), and Time (exposure duration) .

- FINER Criteria : Ensure the question is Feasible (e.g., lab resources), Interesting (addresses knowledge gaps), Novel (untested hypotheses), Ethical (safe handling per safety protocols), and Relevant (clinical or agricultural applications) .

2. Experimental Design for Efficacy Testing Q: What methodological considerations are critical when designing in vitro experiments to compare this compound with other azole antifungals? A:

- Use controlled variables : Standardize fungal culture conditions (pH, temperature) and solvent controls.

- Dose-response curves : Test multiple concentrations to determine IC₅₀ values.

- Include positive controls (e.g., Fluconazole) and negative controls (untreated cultures) to validate results .

3. Safety Protocols for Handling this compound Q: What safety measures should researchers follow when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Storage : Keep in sealed containers in dry, cool environments to prevent degradation .

4. Data Analysis and Presentation Q: How should researchers analyze and present this compound’s pharmacokinetic data to ensure clarity and reproducibility? A:

- Statistical rigor : Report means ± standard deviations (SD) with sample sizes (n ≥ 3). Use ANOVA for multi-group comparisons.

- Visualization : Use line graphs for time-dependent efficacy and bar charts for dose comparisons. Label axes with units (e.g., µg/mL) .

Advanced Research Questions

5. Resolving Contradictions in Antifungal Efficacy Data Q: How can researchers address conflicting findings in this compound’s efficacy across different fungal species? A:

- Meta-analysis : Aggregate data from multiple studies to identify trends.

- Strain-specific factors : Test hypotheses about genetic variations in fungal CYP51 enzymes, which may alter this compound binding .

6. Mechanistic Studies Using Molecular Docking Q: What computational strategies can elucidate this compound’s interaction with fungal cytochrome P450 enzymes? A:

- Molecular docking : Use software like AutoDock Vina to model this compound’s binding affinity to CYP51.

- Validation : Cross-reference docking results with in vitro inhibition assays to confirm predictive accuracy .

7. Ethical Considerations in Clinical Trials Q: What ethical guidelines apply when designing clinical trials involving this compound for human candidiasis? A:

- Informed consent : Disclose potential side effects (e.g., liver toxicity).

- Data transparency : Share adverse event reports with regulatory bodies.

- Inclusion criteria : Prioritize participants with confirmed diagnoses to avoid misuse .

8. Long-Term Stability Analysis Q: How can researchers assess this compound’s stability under varying environmental conditions? A:

- Accelerated stability testing : Expose samples to high humidity (75% RH) and elevated temperatures (40°C) for 6 months.

- Analytical methods : Use HPLC to quantify degradation products and confirm shelf-life predictions .

9. Interdisciplinary Approaches for Resistance Mitigation Q: How can pharmacodynamic models integrate with genomic data to predict this compound resistance? A:

- Pharmacogenomics : Correlate resistance mutations (e.g., ERG11 mutations) with minimum inhibitory concentrations (MIC).

- Machine learning : Train models on historical resistance data to forecast emerging resistant strains .

10. Ensuring Methodological Rigor in Reproducibility Q: What steps validate the reproducibility of this compound research across independent labs? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.